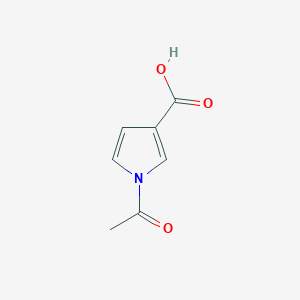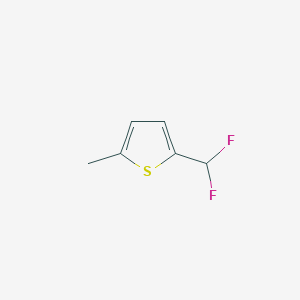
Thiophene, 2-(difluoromethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(difluoromethyl)-5-methyl- is a heterocyclic compound that features a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the difluoromethyl and methyl groups at the 2 and 5 positions, respectively, imparts unique chemical properties to this compound. Thiophene derivatives are widely studied due to their applications in various fields, including materials science, pharmaceuticals, and organic electronics .
Preparation Methods
The synthesis of Thiophene, 2-(difluoromethyl)-5-methyl- can be achieved through several methodsThis method can be used to prepare difluoromethyl and chloromethyl derivatives of thiophenes . Another approach involves the direct fluorination of thiophene using molecular fluorine or other fluorinating agents . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Thiophene, 2-(difluoromethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Cross-Coupling: Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, are used to form carbon-carbon bonds with thiophene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium complexes. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Thiophene, 2-(difluoromethyl)-5-methyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Thiophene, 2-(difluoromethyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and function . Additionally, its role as an agonist of sphingosine-1-phosphate receptors involves binding to these receptors and influencing signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Thiophene, 2-(difluoromethyl)-5-methyl- can be compared with other fluorinated thiophene derivatives, such as:
Thiophene, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
Thiophene, 2-(chloromethyl)-5-methyl-: The presence of a chloromethyl group can lead to different chemical properties and reactivity compared to the difluoromethyl derivative.
Thiophene, 2,5-bis(trifluoromethyl)-: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing properties and influence its behavior in chemical reactions.
The uniqueness of Thiophene, 2-(difluoromethyl)-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
153026-79-0 |
|---|---|
Molecular Formula |
C6H6F2S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methylthiophene |
InChI |
InChI=1S/C6H6F2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3 |
InChI Key |
TWBFLYICHMWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)
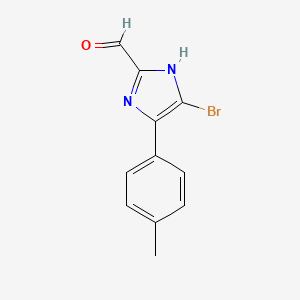
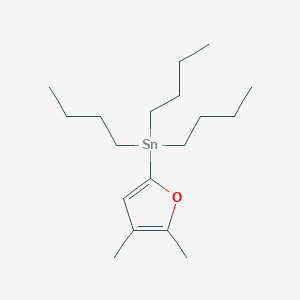
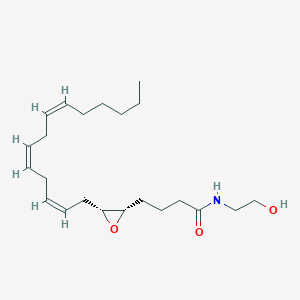
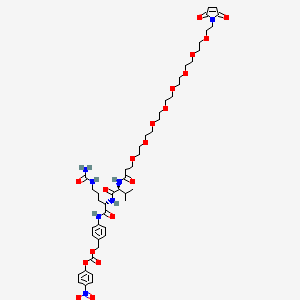
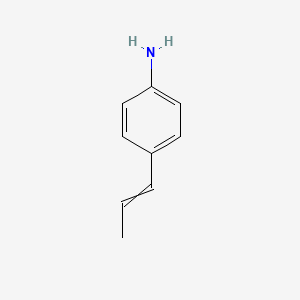
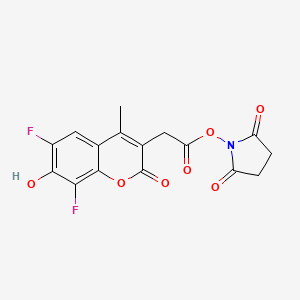
![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)
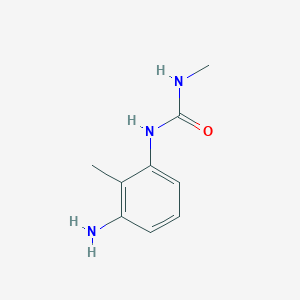
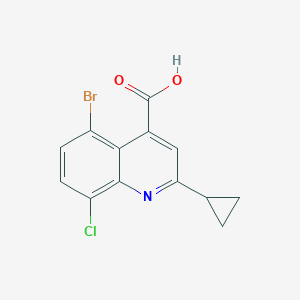
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)
